Cas no 5410-93-5 (1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, zinc salt (2:1))

1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, zinc salt (2:1) structure
5410-93-5 structure
Product Name:1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, zinc salt (2:1)
Numero CAS:5410-93-5
MF:C40H26N4O10S2Zn
MW:852.194243907928
CID:367755
PubChem ID:79426
Update Time:2025-04-19

1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, zinc salt (2:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, zinc salt (2:1)
    • 3-Hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-1-naphthalenesulfonic acid, monozinc salt
    • zinc 2,2'-dihydroxy-1,1'-azonaphthalene-4-sulphonate
    • 1-Naphthalenesulfonic acid, 3-hydroxy-4-((2-hydroxy-1-naphthalenyl)azo)-, zinc salt (2:1)
    • 1-Naphthalenesulfonic acid, 3-hydroxy-4-(2-(2-hydroxy-1-naphthalenyl)diazenyl)-, zinc salt (2:1)
    • 3-Hydroxy-4-((2-hydroxy-1-naphthalenyl)azo)-1-naphthalenesulfonic
    • 3-Hydroxy-4-((2-hydroxy-1-naphthalenyl)azo)-1-naphthalenesulfonic acid, monozinc salt
    • NSC 4203
    • 5410-93-5
    • DTXSID7063849
    • 1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-, zinc salt (2:1)
    • SCHEMBL16371184
    • 2,2'-Dihydroxyazonaphthalene-4-sulfonic acid, zinc salt
    • Zinc 2,2'-dihydroxy-1,1'-azonaphthalene-4-sulfonate
    • EINECS 226-486-6
    • zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
    • Inchi: 1S/2C20H14N2O5S.Zn/c2*23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h2*1-11,23-24H,(H,25,26,27);/q;;+2/p-2/b2*22-21+;
    • Chiave InChI: LZUCKTGEMRCUTH-JTVZJQPRSA-L
    • Sorrisi: [Zn+2].S(C1C=C(C(=C2C=CC=CC2=1)/N=N/C1=C(C=CC2C=CC=CC1=2)O)O)(=O)(=O)[O-].S(C1C=C(C(=C2C=CC=CC2=1)/N=N/C1=C(C=CC2C=CC=CC1=2)O)O)(=O)(=O)[O-]

Proprietà calcolate

  • Massa esatta: 850.038
  • Massa monoisotopica: 850.038
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 57
  • Conta legami ruotabili: 4
  • Complessità: 772
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 2
  • Superficie polare topologica: 255A^2

Proprietà sperimentali

  • Densità: 1.5
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD